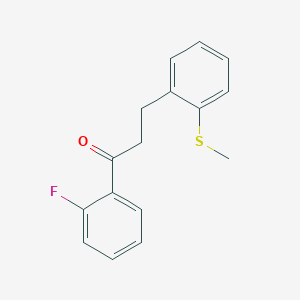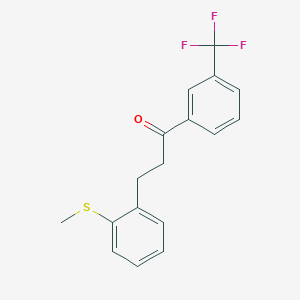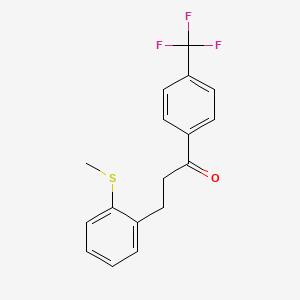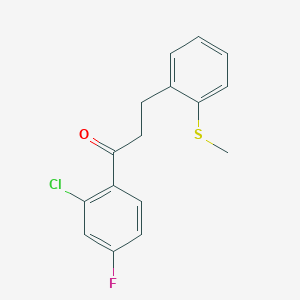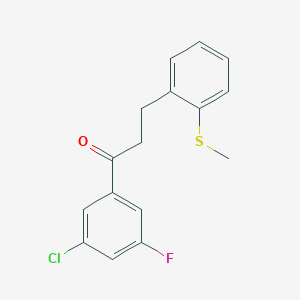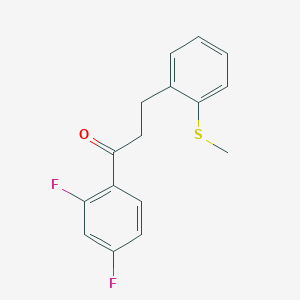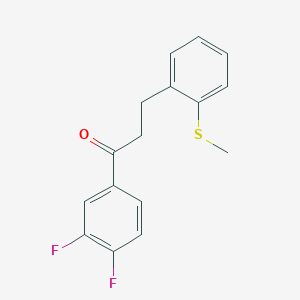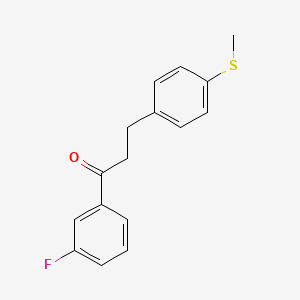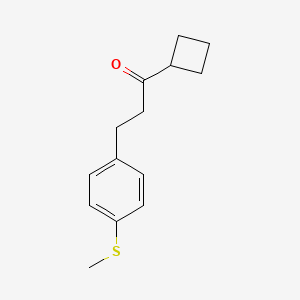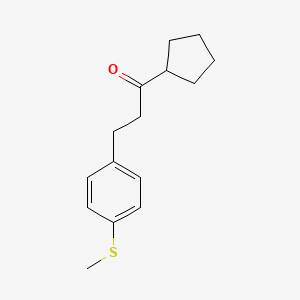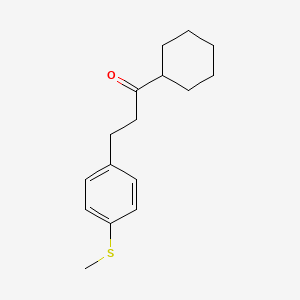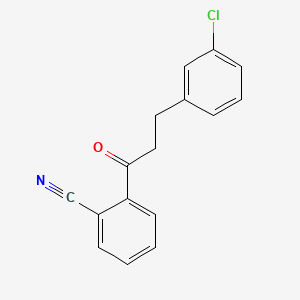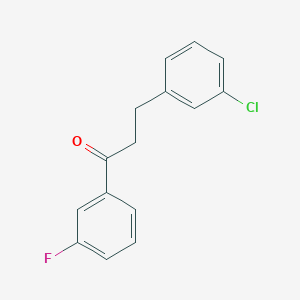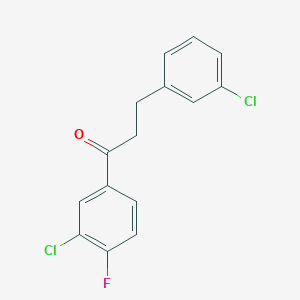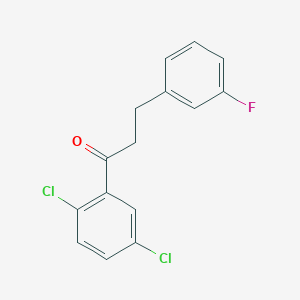
2',5'-Dichloro-3-(3-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functional groups. For instance, the first paper describes 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP), which shares the chlorophenyl component, although it includes a thiophene ring and a different substitution pattern on the phenyl ring . The second paper discusses the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which includes a fluorophenyl moiety, similar to the one in the compound of interest . These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For TTCP, the synthesis was achieved through a Claisen-Schmidt condensation reaction, which is a common method for synthesizing chalcones and related compounds . The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was performed starting from 2-bromo-1-(2-fluorophenyl)-1-propanone, followed by amination and cyclization in a nonproton polar solvent, and finally acidification . These methods highlight the importance of choosing appropriate reaction conditions and starting materials to achieve high yields and desired products.
Molecular Structure Analysis
The molecular structure of TTCP was confirmed by X-ray diffraction studies, which revealed that it crystallizes in the monoclinic space group P2(1)/c. The molecule exhibits both inter and intramolecular hydrogen bonds, contributing to its stability . Although the exact molecular structure of 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone is not provided, similar analytical techniques could be used to determine its structure, including the arrangement of atoms and the presence of any intramolecular interactions.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone. However, the synthesis of related compounds involves reactions such as condensation, amination, and cyclization, which are fundamental in organic synthesis . These reactions are often used to introduce various functional groups and to build complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of TTCP were studied using FT-IR spectra to identify functional groups and UV-visible spectral studies for optical transmission . The compound also showed nonlinearity in the third harmonic generation, which is significant for nonlinear optical applications. For the compound synthesized in the second paper, IR and 1H NMR were used to confirm its structure . These techniques are crucial for understanding the properties of compounds and can be applied to analyze the physical and chemical properties of 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the significant applications of compounds related to 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone is in antimicrobial activity. Studies show that these compounds, such as 2,4-dichloro-5’fluoro-1-ene-2-(4-hydroxyphenyl) phenone and its derivatives, have been synthesized and tested for their antimicrobial properties. They exhibit inhibitory effects on various microorganisms like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi (Arun, Reddy, & Rajkumar, 2003), (Manivannan, 2020).
Polymer Synthesis
These compounds are also utilized in polymer synthesis. For instance, the synthesis of polymeric drug carriers incorporating these compounds has been explored. This includes the creation of polymeric forms that are analyzed for their thermal stability and molecular weights, suggesting potential applications in drug delivery systems (Kim et al., 1999).
Antipathogenic Activity
Another application is in the development of antipathogenic agents. Thiourea derivatives containing elements like fluorine and chlorine, similar to the structure of 2',5'-Dichloro-3-(3-fluorophenyl)propiophenone, have been synthesized and shown potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Quantum Chemical Studies
There is also interest in the quantum chemical studies of related compounds. For example, investigations into the molecular geometry, chemical reactivity, and photo physical properties of similar dichloro-fluorophenyl compounds provide insights into their potential applications in material science and pharmaceuticals (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
Synthesis of Novel Compounds
Additionally, the compound's derivatives are used in the synthesis of novel biologically active molecules, which are then screened for antibacterial activities, showing potential in medicinal chemistry applications (Holla, Bhat, & Shetty, 2003), (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).
Crystal Structure Analysis
Research on crystal structures of similar compounds is also notable. This includes analysis of compounds like thiophene derivatives, which are crucial due to their diverse applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQHYARVCAMWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644549 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-61-8 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

